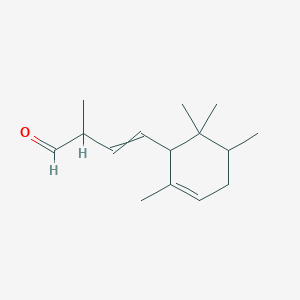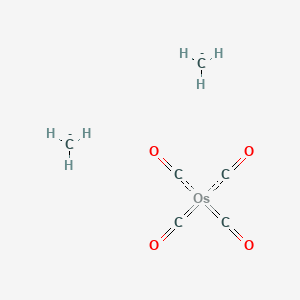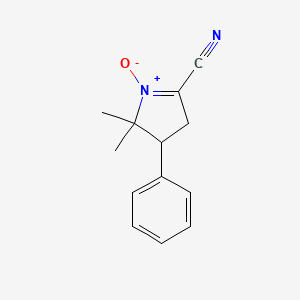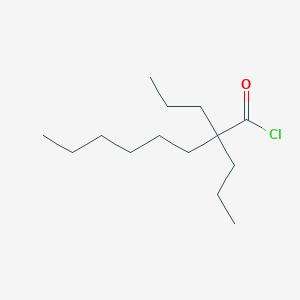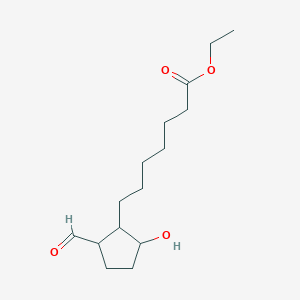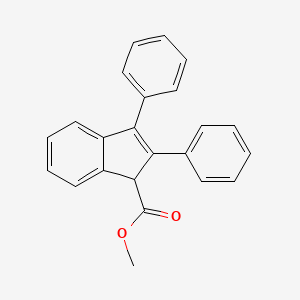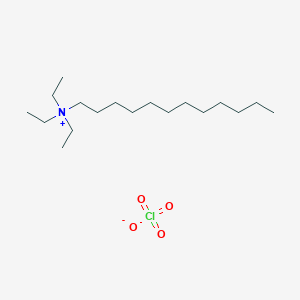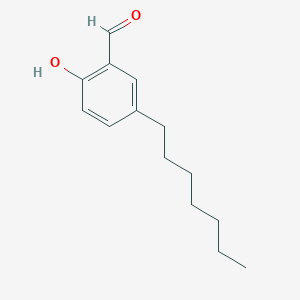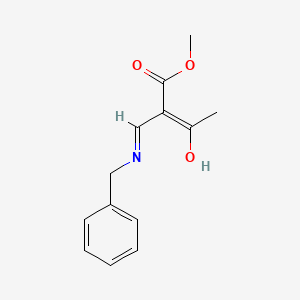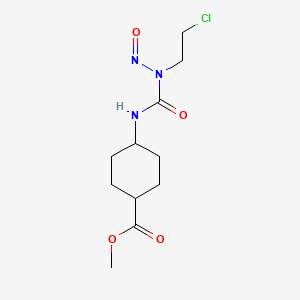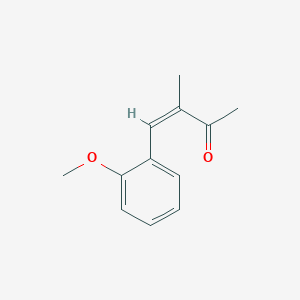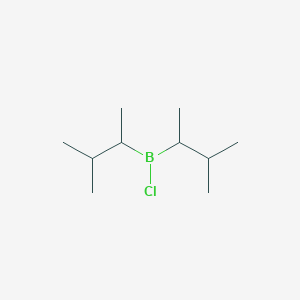
Chlorobis(3-methylbutan-2-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
Mécanisme D'action
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
Comparaison Avec Des Composés Similaires
Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:
Disiamylborane: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Borane-tetrahydrofuran complex: More reactive but less selective in hydroboration reactions
This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
58335-30-1 |
|---|---|
Formule moléculaire |
C10H22BCl |
Poids moléculaire |
188.55 g/mol |
Nom IUPAC |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
Clé InChI |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
